N'-(4-chlorobenzylidene)-2-pyridinecarbohydrazide
Description
“N’-(4-chlorobenzylidene)-2-pyridinecarbohydrazide” likely belongs to a class of compounds known as Schiff bases . Schiff bases are typically formed by the condensation of an amine with a carbonyl compound, and they have a characteristic azomethine group (-C=N-) connecting two aryl groups .
Synthesis Analysis
While specific synthesis methods for “N’-(4-chlorobenzylidene)-2-pyridinecarbohydrazide” were not found, Schiff bases are generally synthesized by condensation reactions between amines and carbonyl compounds . The reaction is typically performed under mild conditions and can be catalyzed by acids or bases .Chemical Reactions Analysis
Schiff bases, including “N’-(4-chlorobenzylidene)-2-pyridinecarbohydrazide”, can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, forming complexes with metal ions . They can also undergo reduction to form secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-(4-chlorobenzylidene)-2-pyridinecarbohydrazide” would depend on its specific structure. Schiff bases are generally stable compounds, often crystalline solids at room temperature . They may exhibit optical activity and can participate in hydrogen bonding .Future Directions
Schiff bases, including “N’-(4-chlorobenzylidene)-2-pyridinecarbohydrazide”, continue to be a topic of interest in various fields of research due to their diverse biological activities and their potential as ligands in coordination chemistry . Future research may focus on exploring these properties further, as well as developing more efficient synthesis methods .
properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c14-11-6-4-10(5-7-11)9-16-17-13(18)12-3-1-2-8-15-12/h1-9H,(H,17,18)/b16-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYMYMUOGAQZBT-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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